Cas no 744994-89-6 (6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI))
744994-89-6 structure
Product Name:6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI)
CAS-nummer:744994-89-6
MF:C10H20N2
MW:168.279202461243
CID:560645
Update Time:2023-03-29
6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 6-Isoquinolinamine,decahydro-2-methyl-, (4aR,6R,8aS)-rel-
- 6-Isoquinolinamine,decahydro-2-methyl-, (4aa,6b,8aa)- (9CI)
- 6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI)
-
- Inchi: 1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1
- InChI-sleutel: BGJRLHJTBVTVFA-GUBZILKMSA-N
- LACHT: C1[C@@]2([H])[C@]([H])(C[C@@H](N)CC2)CCN1C
Berekende eigenschappen
- Exacte massa: 168.163
- Monoisotopische massa: 168.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.3A^2
6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI) Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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